XLogP3 and TPSA Differentiation vs. the 3-Bromo-2-phenyl Positional Isomer
3-Bromo-4-phenylquinolin-2(1H)-one exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, its positional isomer 3-bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) shows a significantly higher predicted LogP of ~3.96 and a larger TPSA of 32.86 Ų [2]. These differences, while both isomers share the identical molecular formula (C₁₅H₁₀BrNO) and molecular weight (300.15 g/mol), translate into distinct lipophilicity and hydrogen-bonding capacity that affect membrane permeability and protein-binding profiles. For procurement decisions in medicinal chemistry, selecting the correct positional isomer avoids introducing uncontrolled pharmacokinetic variability.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 29.1 Ų (PubChem computed, 2019 release) |
| Comparator Or Baseline | 3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9): predicted LogP = 3.96; PSA = 32.86 Ų |
| Quantified Difference | ΔLogP ≈ 0.56 (target is less lipophilic); ΔTPSA ≈ 3.76 Ų (target has lower polar surface area) |
| Conditions | Computational predictions: XLogP3 3.0 (PubChem) vs. ChemDraw/ACD Labs prediction (ChemicalBook) |
Why This Matters
A ΔLogP of ~0.56 and ΔTPSA of ~3.76 Ų between positional isomers can alter calculated logD, passive membrane permeability, and plasma protein binding—making compound identity verification by CAS number essential for reproducible biological data.
- [1] PubChem CID 119054224, Computed Properties: XLogP3 = 3.4, TPSA = 29.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/119054224 View Source
- [2] ChemicalBook: 3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9), Predicted LogP = 3.95760, PSA = 32.86 Ų. Also ChemSrc: CAS 141259-10-1, LogP = 3.95760, PSA = 32.86000. https://m.chemsrc.com/baike/1218743.html View Source
